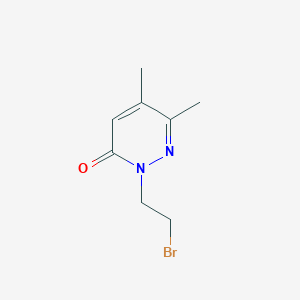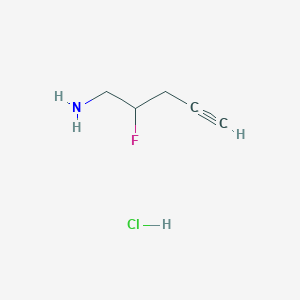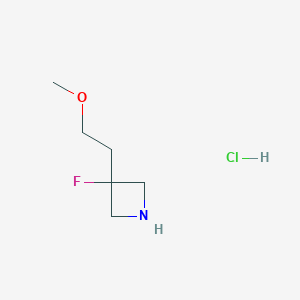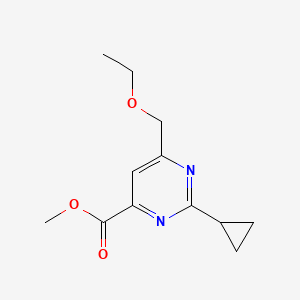
3-(2,6-Dichloropyridin-3-yl)oxetan-3-amine hydrochloride
描述
3-(2,6-Dichloropyridin-3-yl)oxetan-3-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and an oxetane ring containing an amine group. This compound is of interest in various scientific research applications due to its potential biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,6-dichloropyridine as the starting material.
Oxetane Formation: The oxetane ring is formed through a cyclization reaction, often involving a nucleophilic substitution reaction.
Amination: The amine group is introduced by reacting the oxetane intermediate with an appropriate amine source under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced analogs with different functional groups.
Substitution: Substituted derivatives with various nucleophiles.
科学研究应用
3-(2,6-Dichloropyridin-3-yl)oxetan-3-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in biological studies to understand its interaction with various biomolecules.
Industry: It can be used in the development of new materials or as a reagent in chemical manufacturing processes.
作用机制
The mechanism by which 3-(2,6-Dichloropyridin-3-yl)oxetan-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and the biological system .
相似化合物的比较
2,6-Dichloropyridine-3-boronic acid: Similar in having a dichloropyridine core but differs in the presence of a boronic acid group.
(2,6-Dichloropyridin-3-yl)methanol: Similar in having a dichloropyridine core but differs in the presence of a hydroxyl group.
(2,6-Dichloropyridin-3-yl)methyl]diethylamine: Similar in having a dichloropyridine core but differs in the presence of an amine group.
Uniqueness: 3-(2,6-Dichloropyridin-3-yl)oxetan-3-amine hydrochloride is unique due to its oxetane ring, which is not commonly found in similar compounds. This structural feature may confer distinct chemical and biological properties.
属性
IUPAC Name |
3-(2,6-dichloropyridin-3-yl)oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(7(10)12-6)8(11)3-13-4-8/h1-2H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBCBWABWGUUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=C(N=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





amine hydrochloride](/img/structure/B1484584.png)




amine hydrochloride](/img/structure/B1484593.png)





